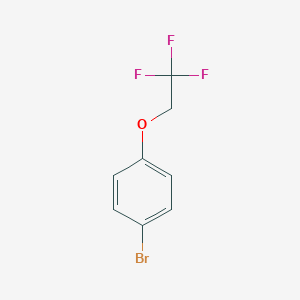

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628882 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106854-77-7 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Abstract: This technical guide provides a comprehensive overview of the , a key building block in the development of novel pharmaceuticals and advanced materials. The document emphasizes a field-proven, reliable synthetic methodology, rooted in the principles of the Williamson ether synthesis. It delves into the mechanistic rationale, provides a detailed, step-by-step experimental protocol, and discusses alternative synthetic strategies. The guide is designed for researchers, chemists, and professionals in drug development, offering actionable insights and robust scientific grounding to ensure reproducible and efficient synthesis.

Strategic Importance and Applications

This compound is a valuable fluorinated aromatic compound. The presence of the trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making it a desirable moiety in drug design.[1] The bromine atom provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are fundamental for constructing complex molecular architectures, positioning this compound as a critical intermediate in medicinal chemistry and materials science.[2][3]

Core Synthetic Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is most effectively achieved via the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5]

Mechanistic Rationale and Strategic Disconnection

The reaction proceeds via an SN2 mechanism.[6] For the synthesis of an unsymmetrical ether like the target molecule, there are two possible synthetic disconnections:

-

Route A: 4-Bromophenoxide (nucleophile) + an electrophilic 2,2,2-trifluoroethyl source.

-

Route B: 2,2,2-Trifluoroethoxide (nucleophile) + 1,4-dibromobenzene (electrophile).

Route A is vastly superior. The SN2 reaction requires the nucleophile to attack a carbon atom bearing a leaving group.[4] In Route B, the target carbon is part of an aromatic ring (an sp²-hybridized carbon), where backside attack for an SN2 reaction is sterically and electronically impossible.[5] Therefore, the logical and effective strategy is to deprotonate 4-bromophenol to form the potent 4-bromophenoxide nucleophile, which then attacks an activated derivative of 2,2,2-trifluoroethanol.

Choice of Reagents

-

Phenol: 4-Bromophenol is the clear choice for the aromatic core, providing both the phenolic hydroxyl group for ether formation and the bromine atom for subsequent functionalization.

-

Base: A moderately strong base is required to deprotonate the phenol (pKa ≈ 9-10) to form the phenoxide. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice. It is inexpensive, easy to handle, and sufficiently basic to drive the deprotonation. The resulting solid byproducts are easily removed by filtration.

-

Trifluoroethylating Agent: 2,2,2-Trifluoroethanol itself is not electrophilic. It must be activated with a good leaving group. While a simple halide like 2,2,2-trifluoroethyl bromide could be used, reagents with sulfonate leaving groups, such as trifluoromethanesulfonate (triflate, -OTf) or tosylate (-OTs), are exceptionally effective. 2,2,2-Trifluoroethyl trifluoromethanesulfonate is an excellent electrophile due to the extreme electron-withdrawing nature of the triflate group, which makes it a superb leaving group.[7]

-

Solvent: A polar aprotic solvent is optimal for SN2 reactions. Acetone is a suitable choice as it effectively dissolves the reactants and facilitates the nucleophilic attack without solvating the phenoxide anion too strongly.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the .[7]

Materials and Equipment

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 106-41-2 | 173.01 | 9.57 g | 55 mmol |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 63313-75-7 | 232.10 | 16.0 g | 69 mmol |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 22.89 g | 166 mmol |

| Acetone | 67-64-1 | 58.08 | 200 mL | - |

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (9.57 g, 55 mmol) and acetone (200 mL). Stir the mixture until the 4-bromophenol is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (22.89 g, 166 mmol) to the solution. The mixture will become a suspension.

-

Addition of Electrophile: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (16.0 g, 69 mmol) to the stirring suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight (approximately 16-24 hours).

-

Work-up: Upon completion, filter the reaction mixture through a Büchner funnel to remove the insoluble potassium salts. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator (30 °C, 300 mbar) to remove the acetone.[7] The resulting crude product is this compound.

-

Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The product is described as a white to off-white waxy solid.[7]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of the target compound.

Caption: Workflow for Williamson Ether Synthesis.

Alternative Synthetic Approaches

While the Williamson ether synthesis is highly effective, other methods for forming aryl ethers are known in organic chemistry.

-

Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an alcohol.[8] In this context, it would involve reacting 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[8][9] While modern ligand-accelerated systems can lower the reaction temperature, the Williamson approach is generally milder and avoids the use of a heavy metal catalyst.[10]

-

Mitsunobu Reaction: This reaction achieves the dehydration of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] The reaction would involve treating a mixture of 4-bromophenol and 2,2,2-trifluoroethanol with PPh₃ and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is irrelevant here.[12] However, the reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification, and the reagents are relatively expensive and hazardous.[13][14]

Safety and Handling

A thorough risk assessment must be conducted before beginning any chemical synthesis.

-

4-Bromophenol: Toxic and corrosive. Avoid skin and eye contact.

-

2,2,2-Trifluoroethanol: Flammable liquid and vapor. Toxic if swallowed or inhaled and causes serious eye damage. It is also a suspected reproductive toxin.[15] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17][18]

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a highly reactive electrophile and should be handled with care. It is likely corrosive and a lachrymator.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Acetone: Highly flammable liquid and vapor.

All operations should be performed in a certified chemical fume hood. Ensure proper grounding of equipment to prevent static discharge.[17] Contaminated waste should be disposed of according to institutional and local regulations.

Conclusion

The is most reliably and efficiently accomplished through the Williamson ether synthesis, reacting 4-bromophenol with an activated 2,2,2-trifluoroethyl species in the presence of a carbonate base. This method offers high yields, utilizes readily available reagents, and proceeds under mild conditions. The resulting product is a highly valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and material science sectors. Adherence to the detailed protocol and safety guidelines presented in this guide will enable researchers to produce this key building block with confidence and reproducibility.

References

- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google P

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (URL: [Link])

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (URL: [Link])

- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS - Loba Chemie. (URL: [Link])

-

Mitsunobu reaction - Organic Synthesis. (URL: [Link])

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Mitsunobu Reaction - YouTube. (URL: [Link])

-

SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. (URL: [Link])

-

Mitsunobu Reaction. (URL: [Link])

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - eScholarship.org. (URL: [Link])

-

The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 106854-77-7 [chemicalbook.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. escholarship.org [escholarship.org]

- 15. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 16. carlroth.com [carlroth.com]

- 17. lobachemie.com [lobachemie.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Introduction and Chemical Identity

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a brominated phenyl ring linked to a trifluoroethoxy group, makes it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the trifluoroethoxy moiety significantly modulates the electronic properties and lipophilicity of the molecule. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials, where fine-tuning molecular properties is critical for achieving desired efficacy and performance.

This guide provides a comprehensive overview of the core physical properties, safety protocols, and synthetic considerations for this compound, grounded in authoritative data to ensure scientific integrity for research and development applications.

| Identifier | Value | Source |

| CAS Number | 106854-77-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆BrF₃O | [1][3][4][5] |

| Molecular Weight | 255.03 g/mol | [1][4] |

| InChI Key | SMDIDUHBHCDCRQ-UHFFFAOYSA-N | [1][4][6] |

| Canonical SMILES | C1=CC(=CC=C1OCC(F)(F)F)Br | [6] |

| Synonyms | 4-(2,2,2-Trifluoroethoxy)phenyl bromide, Benzene, 1-bromo-4-(2,2,2-trifluoroethoxy)- | [1][4] |

Core Physical and Chemical Properties

The physical state and properties of a compound are foundational to its handling, purification, and application in experimental workflows. This compound is typically encountered as a solid at room temperature.[1][2] The data below summarizes its key physical characteristics, which are essential for designing reaction setups, purification strategies (such as recrystallization or distillation under reduced pressure), and ensuring accurate reagent measurements.

| Property | Value | Significance in Research |

| Physical Form | Solid, Waxy Solid | [1][2] |

| Purity | Typically ≥96-97% | [1][3][5] |

| Storage | Sealed in dry, room temperature conditions. | [5] |

Note: Specific values for boiling point, melting point, and density are not consistently available across major chemical suppliers, likely due to its solid nature and potential for decomposition at high temperatures. Researchers should refer to the specific lot's Certificate of Analysis for precise data.

Safety, Handling, and Storage Protocols

From a safety and handling perspective, this compound is classified as a hazardous substance requiring careful management in a laboratory setting. Adherence to these protocols is a non-negotiable aspect of experimental design to ensure personnel safety and environmental protection.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements, indicating its potential to cause harm upon exposure.[3]

| Hazard Class | GHS Statement Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Recommended Handling and Personal Protective Equipment (PPE)

The causality behind PPE recommendations is to create a reliable barrier between the researcher and the chemical, mitigating the risks identified by the GHS classifications.

-

Ventilation: Always handle this compound in a certified chemical fume hood to control exposure to dust or vapors, directly addressing the H335 respiratory irritation risk.[7]

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[7] This is a critical control to prevent the serious eye irritation cited in H319.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3] Avoid all skin contact, as the compound is a known skin irritant (H315).[3]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

First Aid and Emergency Response

These protocols are designed for immediate response to accidental exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[8] Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Workflow: Synthesis Protocol

Understanding the synthesis of this compound provides insight into its impurity profile and handling characteristics. A common and reliable method is the Williamson ether synthesis, reacting 4-bromophenol with a trifluoroethylating agent. This protocol is self-validating as the progress can be monitored via TLC, and the product can be characterized by standard analytical techniques (NMR, GC-MS).

Step-by-Step Synthesis Methodology

The following protocol is based on established chemical principles for ether synthesis.[2]

-

Reaction Setup: Dissolve 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent, such as acetone, in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃), a mild base (approx. 3.0 eq), to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Reagent Addition: Add the electrophile, 2,2,2-trifluoroethyl trifluoromethanesulfonate (approx. 1.25 eq), to the reaction mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: Upon completion, filter the reaction mixture to remove the insoluble potassium carbonate and other inorganic salts.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the solvent (e.g., acetone).

-

Product Isolation: The resulting residue is the crude product, this compound, which appears as a waxy solid.[2] Further purification can be achieved through recrystallization or column chromatography if necessary.

Visualization of Synthetic Workflow

The diagram below illustrates the logical flow of the synthesis, from reactants to the final isolated product.

Caption: Synthetic workflow for this compound.

References

-

Oakwood Chemical. this compound.[Link]

-

Lead Sciences. this compound.[Link]

-

PubChem. this compound.[Link]

-

PubChem. this compound | C8H6BrF3O.[Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 106854-77-7 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether with significant applications in organic synthesis and medicinal chemistry. The presence of the bromine atom provides a versatile handle for cross-coupling reactions, while the 2,2,2-trifluoroethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Numbering

For clarity in the following spectral assignments, the atoms in this compound are numbered as follows:

Figure 1: Molecular structure and atom numbering of this compound.

I. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit two distinct regions: the aromatic region and the aliphatic region corresponding to the trifluoroethoxy group.

Expected ¹H NMR Data

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2, H-6 | Doublet (d) | 6.8 - 7.0 | 3JHH ≈ 9.0 |

| H-3, H-5 | Doublet (d) | 7.3 - 7.5 | 3JHH ≈ 9.0 |

| H-7 (CH₂) | Quartet (q) | 4.3 - 4.5 | 3JHF ≈ 8.0 - 9.0 |

Interpretation:

-

Aromatic Region: The para-substitution pattern of the benzene ring leads to a simplified AA'BB' spin system, which often appears as two distinct doublets.

-

The protons ortho to the electron-donating trifluoroethoxy group (H-2 and H-6) are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the bromine atom.

-

The protons ortho to the bromine atom (H-3 and H-5) will be deshielded and resonate at a higher chemical shift (downfield). The characteristic ortho-coupling constant (³JHH) is typically around 9.0 Hz.

-

-

Aliphatic Region: The methylene protons (H-7) of the trifluoroethoxy group are adjacent to a trifluoromethyl (CF₃) group.

-

The three equivalent fluorine atoms will split the signal of the methylene protons into a quartet due to ³JHF coupling, which is typically in the range of 8-9 Hz.

-

The electronegativity of the adjacent oxygen and the trifluoromethyl group will cause a significant downfield shift for these protons.

-

II. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon environments in the molecule. Due to the molecule's symmetry, four signals are expected for the aromatic carbons and two for the trifluoroethoxy group.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Coupling |

| C-1 | 157 - 159 | |

| C-2, C-6 | 116 - 118 | |

| C-3, C-5 | 132 - 134 | |

| C-4 | 115 - 117 | |

| C-7 (CH₂) | 65 - 67 | Quartet (q), 2JCF ≈ 35-40 Hz |

| C-8 (CF₃) | 122 - 124 | Quartet (q), 1JCF ≈ 275-280 Hz |

Interpretation:

-

Aromatic Carbons:

-

The carbon attached to the oxygen (C-1) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

-

The carbon bearing the bromine atom (C-4) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[1][2]

-

The carbons ortho and meta to the substituents will have distinct chemical shifts.

-

-

Aliphatic Carbons:

-

The methylene carbon (C-7) will be coupled to the three fluorine atoms, resulting in a quartet with a 2JCF coupling constant of approximately 35-40 Hz.

-

The trifluoromethyl carbon (C-8) will exhibit a large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a quartet with a coupling constant of around 275-280 Hz.

-

III. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Expected ¹⁹F NMR Data

| Fluorine | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| CF₃ | Triplet (t) | -73 to -75 | 3JFH ≈ 8.0 - 9.0 |

Interpretation:

-

The chemical shift of the trifluoromethyl group in a trifluoroethoxy moiety typically appears in the range of -73 to -75 ppm relative to a CFCl₃ standard.[3]

-

The signal will be split into a triplet due to coupling with the two adjacent methylene protons (³JFH), with a coupling constant that mirrors the ³JHF observed in the ¹H NMR spectrum (around 8-9 Hz).

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4][5] This will result in a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). The monoisotopic mass is 253.955 g/mol .[6]

-

Major Fragmentation Pathways:

-

Loss of the trifluoroethoxy group: Cleavage of the C-O bond can lead to the formation of a bromophenoxy radical cation.

-

Loss of Br•: Fragmentation of the C-Br bond would result in a cation at m/z corresponding to the 4-(2,2,2-trifluoroethoxy)phenyl fragment.

-

Benzylic-type cleavage: Cleavage of the CH₂-CF₃ bond is also possible.

-

Characteristic Bromine Isotope Pattern: Any fragment containing the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.[7][8]

-

Predicted m/z values for common adducts: [6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 254.96269 |

| [M+Na]⁺ | 276.94463 |

| [M-H]⁻ | 252.94813 |

Experimental Protocols

1. NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

2. NMR Data Acquisition

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling to observe the H-F coupling. A common external standard is CFCl₃.

3. Mass Spectrometry

-

Electron Ionization (EI): Introduce a dilute solution of the compound into the mass spectrometer. The electron energy is typically set to 70 eV.

-

Electrospray Ionization (ESI): For softer ionization, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is useful for observing the molecular ion with minimal fragmentation.

Logical Relationships and Data Correlation

Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unequivocally assign the ¹H and ¹³C signals.

Figure 2: Expected 2D NMR (HSQC and HMBC) correlations for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectroscopic data for this compound. By understanding the predicted chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently identify this compound, monitor its reactions, and characterize its derivatives. The provided experimental protocols offer a starting point for acquiring high-quality spectral data.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9][10][11]

-

Royal Society of Chemistry. Supporting Information. [Link][13]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][3]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link][2]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link][8]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. azom.com [azom.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 7. m.youtube.com [m.youtube.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 12. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

Welcome to a comprehensive technical guide on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a versatile halogenated aromatic compound that serves as a critical building block in advanced chemical synthesis. With a CAS Number of 106854-77-7 , this molecule is of significant interest to researchers in drug discovery, materials science, and synthetic organic chemistry.[1][2][3][4][5][6] Its unique structure, featuring a reactive bromine atom and a metabolically robust 2,2,2-trifluoroethoxy group, offers a powerful handle for the construction of complex molecular architectures.[7] This guide will provide an in-depth exploration of its synthesis, physicochemical properties, key reactions, and applications, grounded in established scientific principles and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a solid, often described as a waxy solid, at room temperature.[4][5] The incorporation of the trifluoroethoxy group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry for enhancing metabolic stability and cell permeability.[7]

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆BrF₃O[5]

-

Molecular Weight: 255.03 g/mol [5]

-

Synonyms: 4-Bromo-(2,2,2-trifluoroethoxy)benzene, 4-(2,2,2-Trifluoroethoxy)phenyl bromide[5]

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is readily available, specific values for melting and boiling points can vary depending on the source and purity.

| Property | Value | Source(s) |

| Physical Form | Solid / Waxy Solid | [4][5] |

| Molecular Weight | 255.03 g/mol | [5] |

| Purity (Typical) | ≥96% | [5] |

Note: Precise melting and boiling points are not consistently reported in the literature. Researchers should characterize the compound upon receipt or synthesis.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A quartet in the aliphatic region would correspond to the methylene protons (-OCH₂-) coupled to the three fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

FT-IR: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.[8][9]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 4-bromophenol.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure reported for the synthesis of this compound.[4]

Materials:

-

4-Bromophenol

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.25 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a waxy solid.[4]

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Applications in Synthesis

The bromine atom on the aromatic ring of this compound is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[10][11][12][13][14][15][16][17][18][19][20][21][22]

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[13][15][18][22][23]

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), an aryl or vinyl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[17][19][21][24][25]

General Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).

-

Add a polar aprotic solvent (e.g., DMF, NMP, acetonitrile).

-

Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction until completion.

-

After cooling, perform a standard aqueous workup and extraction.

-

Purify the product by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[16][20][26][27][28][29][30]

General Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add a solvent (e.g., THF, toluene) and a base (e.g., Et₃N, DIPEA).

-

Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature or with gentle heating (40-70 °C).

-

Upon completion, perform an aqueous workup and extraction.

-

Purify the resulting aryl alkyne by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[10][11][12][14][19]

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the mixture (typically 80-110 °C) until the reaction is complete.

-

After cooling, quench the reaction, perform an aqueous workup, and extract with an organic solvent.

-

Purify the product by column chromatography.

Relevance in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[31][32][33] The 2,2,2-trifluoroethoxy group is particularly valuable due to its high metabolic stability and its ability to modulate lipophilicity.

While a direct synthetic route from this compound to a marketed drug is not prominently documented, this building block is highly relevant for the synthesis of novel therapeutic agents. For instance, the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 , which was investigated in clinical trials, contains a related trifluoroethoxy-phenyl moiety, highlighting the importance of this structural motif in the design of neurologically active compounds.[7][27][30][31][34][35][36][37] Researchers can leverage the reactivity of this compound to introduce this beneficial group into a wide array of molecular scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: Based on data for similar brominated aromatic compounds, it should be handled as a compound that may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility is primarily derived from its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of the metabolically robust 4-(2,2,2-trifluoroethoxy)phenyl moiety into complex molecules. This makes it a compound of high interest for researchers in drug discovery and materials science. The synthetic protocols and reaction guidelines provided in this guide offer a solid foundation for the effective use of this important chemical intermediate.

References

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

PubMed. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2025, August 9). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Center for Biotechnology Information. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

ResearchGate. (2017, December 13). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

-

International Research Journal of Engineering and Technology (IRJET). (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]

- Google Patents. (n.d.). CN104045626A - Compounds based on 4-phenyl-6-(2,2,2-trifluoro-1-phenyl ethoxy) pyrimidine and application method thereof.

-

ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

-

PubMed Central. (2025, April 5). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | 106854-77-7 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H6BrF3O | CID 22913883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Heck Reaction [organic-chemistry.org]

- 22. ocf.berkeley.edu [ocf.berkeley.edu]

- 23. scribd.com [scribd.com]

- 24. youtube.com [youtube.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. esisresearch.org [esisresearch.org]

- 27. Sonogashira Coupling [organic-chemistry.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a key aromatic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and a stability-enhancing trifluoroethoxy group makes it a versatile substrate for a variety of chemical transformations. The trifluoroethoxy moiety often imparts desirable properties to the final products, such as increased metabolic stability, enhanced thermal stability, and altered lipophilicity, which are critical in the development of new pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a benzene ring substituted with a bromine atom and a 2,2,2-trifluoroethoxy group at the para position. This substitution pattern significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity.

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | [2] |

| Molecular Weight | 255.03 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 212.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.569 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry, room temperature environment | [2] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Photochemical Stability

Aryl bromides are known to be susceptible to photochemical degradation, often involving the homolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of aryl radicals, which can then participate in a variety of secondary reactions.[5] It is therefore recommended to store this compound in amber vials or in the dark to prevent photodegradation.

Chemical Stability

The hydrolytic stability of the trifluoroethoxy group is a key feature of this molecule. The C-F bonds are generally resistant to hydrolysis under both acidic and basic conditions.[6] However, some studies have shown that under strongly basic conditions, the trifluoromethyl group in certain contexts can undergo hydrolysis.[6] The ether linkage is also generally stable, but cleavage can occur under harsh acidic conditions. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a wide range of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The trifluoroethoxy group, being an electron-withdrawing group, influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoroethoxy group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.[8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent such as a mixture of toluene and water (4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) and a base (e.g., K2CO3, 2.0 mmol). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]

This reaction is a powerful method for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

In a glovebox, a mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent such as toluene (5 mL) is heated at 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5][10]

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling (Illustrative)

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (5 mL) are added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the reaction is complete. The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoroethoxy group at the para position to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the bromide by strong nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing trifluoroethoxy group, which can delocalize the negative charge.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the analysis of structurally similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely appear at a different chemical shift than those ortho to the trifluoroethoxy group. A quartet corresponding to the -OCH2- protons will also be present, coupled to the three fluorine atoms of the CF3 group.

13C NMR Spectroscopy

The 13C NMR spectrum will display distinct signals for the six aromatic carbons. The carbon attached to the bromine (ipso-carbon) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the oxygen will be deshielded. The signals for the -OCH2- and -CF3 carbons will also be present, with the -CF3 carbon showing a characteristic quartet due to C-F coupling.[13]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): 3100-3000 cm-1

-

C-C stretching (aromatic): 1600-1450 cm-1

-

C-O-C stretching (ether): ~1250 cm-1

-

C-F stretching: Strong absorptions in the 1300-1100 cm-1 region

-

C-Br stretching: ~1070 cm-1

-

C-H out-of-plane bending (1,4-disubstitution): ~830 cm-1[14]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group and the bromine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds like 1-bromo-4-(trifluoromethoxy)benzene, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, primarily centered around the C-Br bond, allows for a wide array of functionalizations through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The trifluoroethoxy group not only influences the electronic properties and reactivity of the molecule but also imparts beneficial properties such as enhanced stability to the resulting products. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

-

PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link].

-

ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link].

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link].

-

ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link].

-

NIH. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link].

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link].

-

ACS Publications. Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. [Link].

-

Chemistry LibreTexts. Buchwald–Hartwig Amination. [Link].

-

ResearchGate. Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link].

-

PubMed. Equilibrium and Kinetics of Bromine Hydrolysis. [Link].

-

ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link].

-

NCERT. Haloalkanes and Haloarenes. [Link].

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link].

-

University of Toronto. HYDROLYSIS. [Link].

-

NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link].

-

Chemistry LibreTexts. Sonogashira Coupling. [Link].

-

ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link].

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link].

-

ACS Publications. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link].

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link].

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link].

-

Ankara University. HYDROLYSIS REACTIONS. [Link].

-

Samagra. Haloalkanes and Haloarenes. [Link].

-

RSC Publishing. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. [Link].

-

ResearchGate. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 )... [Link].

-

ResearchGate. Trifluoromethanesulfonic acid in organic synthesis. [Link].

-

Wikipedia. Buchwald–Hartwig amination. [Link].

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link].

-

Wikipedia. Electrophilic aromatic directing groups. [Link].

-

NIH. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link].

-

NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link].

-

NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link].

-

ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link].

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link].

-

Beilstein Journal of Organic Chemistry. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link].

-

Thieme. 4. 13C NMR Spectroscopy. [Link].

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link].

-

ResearchGate. Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a compound of interest in medicinal chemistry and materials science. Given the limited publicly available quantitative solubility data for this specific molecule, this document focuses on the foundational principles and detailed methodologies required to accurately determine its solubility in a range of organic solvents. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for downstream applications in drug discovery and development.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. In drug development, poor aqueous solubility can severely limit a drug candidate's bioavailability, hindering its therapeutic efficacy.[1][2] Conversely, understanding a compound's solubility in organic solvents is paramount for various stages of the pharmaceutical pipeline, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallizations.

-

Formulation Development: Creating stable and effective drug delivery systems.[3]

-

Analytical Method Development: Preparing solutions for characterization and quality control.[4]

This compound, with its chemical formula C8H6BrF3O and a molecular weight of approximately 255.03 g/mol , is a solid at room temperature.[5] Its structure, featuring a brominated phenyl ring and a trifluoroethoxy group, suggests a molecule with moderate polarity, likely exhibiting solubility in a range of organic solvents. A documented synthesis procedure notes its dissolution in acetone, providing an initial clue to its solubility characteristics.[6]

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[7] This principle is based on the polarity of the solute and the solvent. The molecular structure of this compound suggests it is a polar molecule due to the presence of the ether oxygen and the electronegative fluorine and bromine atoms. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

To systematically approach solvent selection, it is useful to consider a range of solvents with varying polarities and hydrogen bonding capabilities. A logical workflow for solvent selection is depicted below.

Caption: Logical workflow for selecting appropriate organic solvents for solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, purity ≥96%)[5]

-

Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, Ethyl Acetate, Hexane, Methanol, Tetrahydrofuran (THF), Toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of scintillation vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

The experimental workflow for this protocol is illustrated in the following diagram:

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 106854-77-7 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene for Pharmaceutical R&D

Executive Summary

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoroethoxy group, make it an invaluable synthon for introducing this motif into target molecules, thereby modulating properties like metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on sourcing this critical reagent. We will delve into the landscape of commercial suppliers, critical quality attributes to scrutinize, a robust supplier qualification workflow, and best practices for handling and storage, ensuring the integrity and success of your research and development programs.

Introduction to this compound

This compound, with CAS number 106854-77-7, is an aromatic compound featuring a bromine atom and a trifluoroethoxy group attached to a benzene ring.[1] The bromine atom serves as a versatile functional handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are foundational in modern drug discovery for constructing complex molecular architectures.[2]

The trifluoroethoxy moiety is particularly significant. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[3] The -OCH₂CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity (logP) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Structure and Properties:

-

Molecular Formula: C₈H₆BrF₃O[1]

-

Molecular Weight: 255.04 g/mol [1]

-

Appearance: Typically a white to off-white solid or waxy solid.[4]

-

Synonyms: 4-Bromo-(2,2,2-trifluoroethoxy)benzene, 4-(2,2,2-Trifluoroethoxy)phenyl bromide.[5]

Critical Quality Attributes & Specification Analysis

The success of a synthetic campaign hinges on the quality of the starting materials. For this compound, seemingly minor impurities can lead to failed reactions, low yields, and complex purification challenges. When evaluating suppliers, it is imperative to look beyond the price and scrutinize the Certificate of Analysis (CoA) for the following parameters.

Causality Behind Key Specifications:

-

Purity (Assay): This is the most critical parameter. A low purity value indicates the presence of impurities that can have significant downstream consequences. For instance, residual starting materials from the synthesis, such as 4-bromophenol, can compete in subsequent reactions, leading to undesired side products.[4] In palladium-catalyzed cross-coupling reactions, certain organic or inorganic impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction. A purity of ≥97% is common, but for sensitive applications, sourcing ≥99% is highly recommended.

-

Analytical Method: The method used to determine purity is crucial. Gas Chromatography (GC) is common for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is also used. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) is the gold standard. A supplier providing comprehensive analytical data instills greater confidence.

-

Moisture Content: Water can be detrimental in many organometallic reactions, such as those involving Grignard reagents or lithium-halogen exchange. It is essential to ensure the material is dry, typically with a moisture content specified as ≤0.5% by Karl Fischer (KF) titration.

-

Residual Solvents: Solvents used in the final purification steps (e.g., acetone, hexanes) can remain in the final product.[4] These solvents can interfere with subsequent reactions or pose safety risks. The CoA should ideally quantify residual solvent levels.

Table 1: Comparison of Typical Supplier Specifications

| Specification | Research Grade (R&D) | Process/Scale-up Grade | Analytical Method |

| Purity (Assay) | ≥97%[1][6] | ≥99% | GC, HPLC, ¹H NMR |

| Appearance | White to Off-White Solid[4] | White Crystalline Solid | Visual Inspection |

| Identity | Conforms to Structure | Conforms to Structure | ¹H NMR, IR, MS |

| Moisture Content | Not always specified | ≤0.5% | Karl Fischer (KF) |

| Melting Point | Reported as a range | Sharp, narrow range | Melting Point Apparatus |

The Commercial Supplier Landscape

Suppliers of this compound can be broadly categorized into three tiers, each catering to different needs of the research and development lifecycle.

-